molecular formula C17H13FN2O2 B11490464 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one

4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11490464
M. Wt: 296.29 g/mol
InChI Key: XYOIIUVZXITMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a pyrrolidinone structure, along with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an ortho-aminophenol with a carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidinone Ring: This can be done through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions might target the benzoxazole ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as therapeutic agents. They might exhibit activity against various diseases, including cancer, infections, or neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzoxazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the fluorine atom, which might affect its chemical reactivity and biological activity.

    4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.

    4-(1,3-Benzoxazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Chlorine instead of fluorine, which could influence its interactions and stability.

Uniqueness

The presence of the fluorine atom in 4-(1,3-Benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one can significantly influence its chemical and biological properties. Fluorine is known to affect the lipophilicity, metabolic stability, and binding affinity of compounds, making this compound potentially unique in its class.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-1-(3-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C17H13FN2O2/c18-12-4-3-5-13(9-12)20-10-11(8-16(20)21)17-19-14-6-1-2-7-15(14)22-17/h1-7,9,11H,8,10H2

InChI Key

XYOIIUVZXITMDW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.